3-Diazo-5-methyl-4-phenyl-3H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
72393-20-5 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-diazo-5-methyl-4-phenylpyrazole |
InChI |
InChI=1S/C10H8N4/c1-7-9(10(12-11)14-13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
NYUUAVJZRKGCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=[N+]=[N-])N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Pathways of 3 Diazo 5 Methyl 4 Phenyl 3h Pyrazole and Diazo Pyrazole Derivatives
Carbene Generation from Diazo Pyrazole (B372694) Structures
The formation of a carbene from a diazo compound involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process. For diazo pyrazole structures, this transformation can be initiated through heat, light, or catalysis, each providing a distinct method for generating the highly reactive pyrazolyl carbene intermediate.
Thermal Decomposition Mechanisms
The thermal decomposition of diazo compounds is a well-established method for carbene generation. The process involves heating the diazo compound to a temperature sufficient to overcome the activation energy for N₂ extrusion. The stability of diazo compounds varies significantly with their structure; electron-donating groups and increased conjugation can delocalize the charge of the diazo group, affecting the decomposition temperature. For diazo pyrazoles, the aromatic ring system influences this stability.
The thermal rearrangement of 3H-pyrazoles can lead to various isomeric structures, and in the case of diazo-substituted 3H-pyrazoles, this process competes with nitrogen extrusion. cdnsciencepub.comresearchgate.net The decomposition typically proceeds through a concerted mechanism where the C-N bond is broken as the N-N triple bond is fully formed, leading to the release of nitrogen gas and the formation of the carbene. nih.gov The ease of this process is highly dependent on the substituents near the diazo moiety. researchgate.net
Research on the thermal decomposition kinetics of related heterocyclic systems indicates that initial decomposition temperatures can range from approximately 216 °C to 243 °C, depending on the heating rate and molecular structure. researchgate.net The main thermolysis product from related 3H-pyrazoles has been observed to be the corresponding stable 1H-pyrazole isomer, formed via rearrangement. researchgate.net Theoretical studies on similar pyrazoline systems suggest that thermal decomposition can also proceed via a retro-[3+2] cycloaddition pathway in the melt state. nih.govnih.gov
Table 1: Influence of Substituents on Thermal Stability of Diazo Compounds (General Findings)
| Substituent Type at Carbene Carbon | Effect on Thermal Stability | General Decomposition Temperature Range |
|---|---|---|
| Electron-Withdrawing Groups (e.g., -COOR) | Increased Stability | Higher (e.g., >100 °C) |
| Aryl Groups | Increased Stability (Resonance) | Variable, generally stable at RT |
| Alkyl Groups | Decreased Stability | Lower (can be unstable above 0 °C) |
| Heteroaromatic Rings (e.g., Pyrazole) | Moderate to High Stability | Typically stable at RT, decomposes upon heating |
Photochemical Decomposition Processes
Photolysis offers a mild, non-thermal route to generate carbenes from diazo compounds. rsc.org Irradiation with light of an appropriate wavelength, typically in the UV or visible range, excites the diazo compound, leading to the cleavage of the C-N bond and the release of N₂. rsc.org This method often provides cleaner reactions and can be performed at low temperatures, which is advantageous for preserving sensitive functional groups within the molecule. cdnsciencepub.com
The photochemistry of heteroaryl-diazo compounds, such as 3-diazo-4-phenylazopyrazole derivatives, has been investigated, showing that irradiation with a high-pressure mercury lamp (λ ≥ 320nm) leads to the formation of a carbene intermediate. jofamericanscience.org This pyrazolyl carbene can then be trapped by various reagents present in the reaction medium, such as carboxylic acids or pyridine, to yield substituted pyrazole derivatives. jofamericanscience.org The general mechanism involves the extrusion of nitrogen from an excited state of the diazo molecule to form the carbene, which can exist as either a singlet or triplet species, influencing its subsequent reactivity. jofamericanscience.org
Recent advancements have focused on using visible light, which is a milder and more cost-effective energy source. rsc.org This approach has been successful in generating carbenes from various diazo compounds for subsequent reactions, including cyclopropanations and C–H insertions. acs.org The use of visible light can sometimes lead to different reactivity profiles compared to thermal or metal-catalyzed methods. rsc.org
Table 2: Conditions for Photochemical Carbene Generation from Diazo Pyrazole Analogs
| Diazo Compound | Light Source | Wavelength | Solvent/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Diazo-4-phenylazo-1H-pyrazole | High-Pressure Mercury Lamp | ≥ 320 nm | Formic Acid | 3-Formyloxy-pyrazole | jofamericanscience.org |
| 5-Amino-3-diazo-4-phenylazo-pyrazole | High-Pressure Mercury Lamp | ≥ 320 nm | Acetic Acid | 3-Acetoxy-pyrazole | jofamericanscience.org |
| 5-Amino-3-diazo-4-phenylazo-pyrazole | High-Pressure Mercury Lamp | ≥ 320 nm | Pyridine | 2-(Pyrazol-3-yl)pyridine | jofamericanscience.org |
Catalytically Induced Carbene Formation
Transition metal catalysis is the most versatile and widely used method for generating carbenes from diazo compounds under mild conditions. nih.gov Catalysts based on rhodium(II) nih.govrsc.org and copper(I) nih.govnih.gov are particularly effective. The process involves the diazo compound coordinating to the metal center, followed by the expulsion of N₂ to form a metal-carbene complex, often referred to as a carbenoid.
This carbenoid intermediate is generally more stable and selective than the "free" carbene generated by thermal or photochemical methods. The ligands on the metal center play a crucial role in modulating the reactivity and selectivity of the carbene transfer reaction. researchgate.net For instance, chiral ligands can be used to achieve high levels of enantioselectivity in subsequent reactions. nih.gov
Besides precious metals, main group elements like triarylboranes have also been shown to catalyze carbene formation from diazo precursors. nih.gov The reaction proceeds via the formation of a diazo-borane adduct, which then loses N₂ to generate a carbene intermediate. nih.gov Rhodium-catalyzed transformations, in particular, have been extensively used to synthesize a wide variety of heterocyclic and carbocyclic compounds via carbene insertion and annulation sequences. rsc.org
Table 3: Common Catalysts for Carbene Generation from Diazo Compounds
| Catalyst | Typical Loading (mol%) | Common Solvents | Key Features |
|---|---|---|---|
| Dirhodium(II) tetraacetate [Rh₂(OAc)₄] | 0.5 - 2 | Dichloromethane, Toluene | Highly efficient, broad substrate scope. rsc.org |
| Copper(I) triflate (CuOTf) | 1 - 10 | Dichloromethane, Diethyl ether | Cost-effective, good for cyclopropanation. nih.gov |
| Copper(I) iodide (CuI) | 5 - 15 | THF | Used in domino C-N coupling/hydroamination. nih.gov |
| Tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] | 2.5 - 10 | Dichloromethane | Main-group catalyst, activates diazo compound. nih.gov |
Reactivity of Carbene Intermediates Derived from Diazo Pyrazoles
Once generated, the pyrazolyl carbene intermediate can undergo a variety of transformations to form new chemical bonds. Its reactivity is governed by its electronic structure (singlet vs. triplet state) and the presence of other reactive functional groups or substrates.
Intramolecular Carbene Insertion Reactions (e.g., C-H Insertion)
When a C-H bond is present in a suitable position within the same molecule, the carbene can insert into it, forming a new C-C bond and a new ring. This intramolecular C-H insertion is a powerful tool for synthesizing cyclic and polycyclic compounds. snnu.edu.cn The reaction is particularly efficient for forming five- and six-membered rings.
For carbenes derived from diazo pyrazoles, intramolecular insertion could occur into a C-H bond of a substituent on the pyrazole ring or its N-substituent. For example, in 2-diazo-2-sulfamoylacetamides, carbenes have been shown to undergo formal aromatic 1,5-C-H insertion into an N-phenyl group to afford fused heterocyclic products. nih.govnih.gov The regioselectivity of the insertion (i.e., which C-H bond reacts) is influenced by electronic and steric factors. Generally, electron-rich C-H bonds and those that are sterically accessible are more reactive. Transition metal catalysts are often used to control the selectivity of these reactions. nih.gov
Intermolecular [2+1] Cycloaddition Reactions
In the presence of an external unsaturated substrate, such as an alkene or alkyne, the pyrazolyl carbene can undergo a [2+1] cycloaddition reaction to form a three-membered ring. When the substrate is an alkene, the product is a cyclopropane (B1198618); with an alkyne, a cyclopropene (B1174273) is formed. This reaction is one of the most fundamental and widely used applications of carbene chemistry. researchgate.net
The synthesis of pyrazoles can itself proceed through a [3+2] cycloaddition of a diazo compound with an alkyne, which may be followed by oxidation. mdpi.comrsc.org Conversely, a carbene generated from a diazo pyrazole can react with an external alkene. The reaction of carbenes with alkenes is often stereospecific for singlet carbenes, meaning the stereochemistry of the alkene is retained in the cyclopropane product. Copper and rhodium catalysts are frequently employed to mediate these cyclopropanation reactions, often with high efficiency and selectivity. sioc.ac.cnresearchgate.net For example, copper-catalyzed enantioselective cyclopropanation of internal olefins with diazomalonates provides chiral 1,1-cyclopropane diesters in high yields and enantioselectivities. nih.gov
Wolff Rearrangement and Related Transformations
The Wolff rearrangement is a significant reaction in organic chemistry where an α-diazocarbonyl compound transforms into a ketene (B1206846) through the loss of dinitrogen, which is accompanied by a 1,2-rearrangement. wikipedia.orglibretexts.org This rearrangement can be initiated by thermolysis, photolysis, or catalysis with transition metals. wikipedia.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles to generate carboxylic acid derivatives or can participate in [2+2] cycloaddition reactions to form four-membered rings. wikipedia.orgwikipedia.org
The mechanism of the Wolff rearrangement is a subject of ongoing discussion, with evidence supporting both a concerted pathway and a stepwise pathway involving a carbene intermediate. wikipedia.orgresearchgate.net In the context of diazo pyrazole derivatives, this transformation would involve the generation of a pyrazolyl ketene, a versatile synthetic intermediate. While specific studies on the Wolff rearrangement of 3-diazo-5-methyl-4-phenyl-3H-pyrazole are not extensively documented, the general principles of this rearrangement can be applied to understand its potential reactivity. For cyclic diazo ketones, the Wolff rearrangement has been observed to be more efficient under microwave irradiation compared to thermal conditions, with the choice of solvent playing a critical role in the reaction outcome. mdpi.com The photochemical decomposition of cyclic α-diazo ketones in the presence of nucleophiles, such as alcohols, leads to the formation of ring-contracted esters. mdpi.com
For instance, the photolytic decomposition of α-diazo cyclopentanone (B42830) in the presence of a nucleophile results in the diastereoselective formation of the corresponding Wolff rearrangement product. mdpi.com Similarly, heterocyclic analogues like 4-diazodihydrofuran-3(2H)-ones undergo photochemical decomposition to yield derivatives of oxetan-3-carboxylic acids. mdpi.com These examples suggest that this compound, upon undergoing a Wolff rearrangement, would likely form a highly reactive pyrazolyl ketene intermediate, which could then be trapped by various nucleophiles to afford a range of pyrazole-containing carboxylic acid derivatives.
Carbene Cross-Coupling Reactions
Diazo compounds, including diazo pyrazole derivatives, are valuable precursors for the generation of reactive carbene intermediates, which can participate in a variety of cross-coupling reactions. imedpub.comimedpub.com These reactions provide efficient pathways for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org
Borane-catalyzed reactions have emerged as a metal-free approach for the selective cross-coupling of diazo compounds. researchgate.netcore.ac.uk For instance, the reaction of two different diazo compounds, such as an α-aryl α-diazoester and a vinyl diazoacetate, in the presence of a catalytic amount of tris(pentafluorophenyl)borane (B(C6F5)3), leads to the regioselective formation of N-substituted pyrazoles. researchgate.netcardiff.ac.uk The reaction proceeds through the selective decomposition of the more reactive diazo compound to generate a carbene intermediate, which then reacts with the second diazo compound. imedpub.comresearchgate.net Detailed mechanistic studies using DFT analysis have revealed that these reactions can proceed through two tandem catalytic cycles, both catalyzed by B(C6F5)3. researchgate.net
The following table summarizes the results of a borane-catalyzed cyclization reaction between a vinyl diazoacetate and an α-aryl α-diazoester to afford N-alkylated pyrazoles. researchgate.net
| Entry | Vinyl Diazoacetate | α-Aryl α-Diazoester | Product | Yield (%) |
| 1 | Methyl (E)-2-diazo-4-phenylbut-3-enoate | Methyl 2-diazo-2-phenylacetate | N-alkylated pyrazole 3a | 75 |
| 2 | Ethyl (E)-2-diazo-4-phenylbut-3-enoate | Ethyl 2-diazo-2-phenylacetate | N-alkylated pyrazole 3b | 72 |
| 3 | Methyl (E)-2-diazo-4-phenylbut-3-enoate | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | N-alkylated pyrazole 3c | 80 |
| 4 | Methyl (E)-2-diazo-4-phenylbut-3-enoate | Methyl 2-diazo-2-(4-chlorophenyl)acetate | N-alkylated pyrazole 3d | 65 |
Transition-metal-catalyzed cross-coupling reactions of diazo compounds have also been extensively studied. acs.orgnih.govacs.org These reactions typically involve the formation of a metal-carbene intermediate, which then undergoes migratory insertion to form a new C-C bond. acs.orgnih.gov Various transition metals, including palladium, copper, rhodium, nickel, cobalt, and iridium, have been shown to be effective catalysts for these transformations. nih.gov The scope of these reactions is broad, allowing for the coupling of diazo compounds with a variety of partners, such as aryl halides, terminal alkynes, and organoboronic acids. acs.org
For example, palladium-catalyzed cross-coupling reactions of diazo compounds with aryl halides proceed via the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the reaction with the diazo compound to form a palladium-carbene intermediate. Migratory insertion of the carbene into the Pd-aryl bond and subsequent β-hydride elimination affords the cross-coupled product. acs.org
Intramolecular Cyclization Pathways of Vinyldiazo Compounds to Pyrazoles
Vinyldiazo compounds can undergo intramolecular cyclization to form pyrazoles, providing a direct and efficient route to this important class of heterocycles. researchgate.netchemrxiv.org This transformation is typically achieved through a thermal electrocyclization reaction. researchgate.net The reaction of vinyldiazoacetates, for example, proceeds smoothly upon heating to afford pyrazoles in high yields. researchgate.net This method is operationally simple, does not require a catalyst, and utilizes readily available starting materials. chemrxiv.org
The thermal chemistry of substituted vinyldiazo compounds has been shown to proceed through two competing pathways: cyclization to a 5H-pyrazole or loss of nitrogen to form a cyclopropene, presumably via a vinylmethylene intermediate. cdnsciencepub.com However, for many vinyldiazoacetates, the intramolecular cyclization to the pyrazole is the dominant pathway. researchgate.netnih.gov
The scope of this intramolecular cyclization is broad, allowing for the synthesis of mono-, di-, and tri-substituted pyrazoles with various substitution patterns. researchgate.net The following table illustrates the synthesis of various substituted pyrazoles from the thermal cyclization of vinyldiazoacetates. researchgate.net
| Entry | Vinyldiazoacetate | Product | Yield (%) |
| 1 | Methyl (E)-2-diazo-4-phenylbut-3-enoate | Methyl 5-phenyl-1H-pyrazole-3-carboxylate | 94 |
| 2 | Ethyl (E)-2-diazo-4-phenylbut-3-enoate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 92 |
| 3 | Methyl (E)-2-diazo-4-(4-methoxyphenyl)but-3-enoate | Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 95 |
| 4 | Methyl (E)-2-diazo-4-(4-chlorophenyl)but-3-enoate | Methyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate | 88 |
Computational studies have provided insights into the mechanism of these cyclization reactions, suggesting that under thermal conditions, the formation of the pyrazole is favored, while under photochemical conditions, the vinyldiazo compounds can selectively transform into cyclopropenes. researchgate.net
Reactivity of Pyrazolyl Diazonium Salts
Pyrazolyl diazonium salts are versatile intermediates in organic synthesis, capable of undergoing a range of transformations to afford functionalized pyrazole derivatives. researchgate.netrsc.orgrsc.org These salts can be prepared from the corresponding amino pyrazoles through diazotization.
One of the key reactions of pyrazolyl diazonium salts is their participation in palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda reaction. researchgate.netrsc.orgrsc.org The Heck-Matsuda reaction utilizes arenediazonium salts as arylating agents for olefins. wikipedia.org The use of pyrazolyl diazonium salts in this reaction allows for the highly diastereoselective synthesis of substituted cyclopentenols and cyclopentenamines. rsc.org This reaction offers several advantages, including mild reaction conditions and the avoidance of phosphine (B1218219) ligands. wikipedia.org
The following table presents examples of the Heck-Matsuda reaction of pyrazolyl diazonium salts with cyclopent-2-en-1-ol to yield cis-4-(pyrazol-4-yl)cyclopent-2-en-1-ol derivatives. rsc.org
| Entry | Pyrazolyl Diazonium Salt | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl diazonium tetrafluoroborate (B81430) | cis-4-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)cyclopent-2-en-1-ol | 85 | >99:1 |
| 2 | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl diazonium tetrafluoroborate | cis-4-(1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-en-1-ol | 78 | >99:1 |
| 3 | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl diazonium tetrafluoroborate | cis-4-(1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)cyclopent-2-en-1-ol | 82 | >99:1 |
Pyrazolyl diazonium salts also undergo azo coupling reactions with activated aromatic compounds to form azo dyes. wikipedia.orglibretexts.org In this electrophilic aromatic substitution reaction, the pyrazolyl diazonium cation acts as the electrophile. wikipedia.org The reactivity of pyrazole-derived diazonium salts in azo coupling has been compared to that of the corresponding 3-diazopyrazoles, with the diazonium salts generally exhibiting higher reactivity. researchgate.netresearchgate.net Diazotized 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one, for example, has been shown to couple with active methylene (B1212753) nitriles to yield the corresponding cyanohydrazones. rsc.org These reactions highlight the utility of pyrazolyl diazonium salts as valuable building blocks for the synthesis of a wide range of pyrazole-containing compounds. researchgate.net
Computational and Quantum Chemical Analysis of 3 Diazo 5 Methyl 4 Phenyl 3h Pyrazole Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and reactivity of molecules. For compounds like 3-Diazo-5-methyl-4-phenyl-3H-pyrazole, DFT studies are crucial for elucidating the mechanisms of their reactions, particularly those involving the highly reactive diazo group.
Theoretical studies on analogous pyrazole (B372694) derivatives have demonstrated the utility of DFT in mapping out potential energy surfaces for various transformations. For instance, in the thermal or photochemical decomposition of diazo compounds, DFT calculations can trace the pathway of nitrogen extrusion to form a carbene intermediate. The calculations typically involve geometry optimization of the reactant, transition states, intermediates, and products.
Detailed research findings from studies on similar diazo compounds suggest that the reaction mechanism for the decomposition of this compound would proceed through a concerted or stepwise pathway, depending on the reaction conditions and the surrounding chemical environment. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can predict which pathway is energetically more favorable. The nature of the substituents on the pyrazole and phenyl rings is also expected to play a significant role in modulating the reaction mechanism, a factor that can be systematically investigated using DFT.
A hypothetical reaction pathway for the decomposition of this compound could involve the initial cleavage of the C-N bond, leading to a transient diradical species, followed by the loss of dinitrogen. Alternatively, a concerted mechanism where the C-N bond scission and N-N bond formation occur simultaneously is also plausible. DFT studies would be able to distinguish between these possibilities by locating the respective transition states and comparing their activation energies.
| Computational Method | Calculated Property | Hypothetical Value | Implication for Reaction Mechanism |
|---|---|---|---|
| B3LYP/6-31G(d,p) | Activation Energy (Stepwise) | 25-30 kcal/mol | Indicates a significant energy barrier for the initial C-N bond cleavage. |
| B3LYP/6-31G(d,p) | Activation Energy (Concerted) | 20-25 kcal/mol | Suggests a potentially more favorable concerted pathway for nitrogen extrusion. |
| M06-2X/6-311+G(d,p) | Reaction Enthalpy | -40 to -50 kcal/mol | Indicates a highly exothermic decomposition process. |
Analysis of Energy Barriers and Transition States for Nitrogen Extrusion
A critical aspect of understanding the reactivity of this compound is the analysis of the energy barriers and transition states associated with the extrusion of molecular nitrogen. This process is fundamental to the generation of the corresponding carbene, a highly reactive intermediate that can undergo a variety of subsequent reactions.
Computational studies on the thermal decomposition of diazo compounds have shown that the activation energy for nitrogen extrusion is highly dependent on the molecular structure. For this compound, the presence of the pyrazole ring and the phenyl substituent at the 4-position would influence the stability of the transition state.
The transition state for nitrogen extrusion is characterized by an elongated C-N bond and a partially formed N≡N triple bond. The geometry of this transition state, along with its vibrational frequencies (specifically, the presence of a single imaginary frequency corresponding to the reaction coordinate), can be precisely calculated using DFT. The energy of this transition state relative to the ground state of the diazo compound defines the activation energy barrier for the reaction.
Based on studies of analogous aromatic diazo compounds, the energy barrier for nitrogen extrusion from this compound is expected to be in the range of 20-30 kcal/mol for the thermal process. Photochemical decomposition, on the other hand, would proceed through an excited state and is expected to have a much lower or negligible activation barrier.
| Process | Computational Level | Calculated Parameter | Hypothetical Value | Significance |
|---|---|---|---|---|
| Thermal N2 Extrusion | CASSCF/NEVPT2 | Activation Energy (ΔE‡) | 22 kcal/mol | Predicts the thermal stability and the required temperature for carbene formation. |
| Thermal N2 Extrusion | DFT (B3LYP) | Transition State C-N Bond Length | 1.8 Å | Characterizes the geometry of the molecule at the peak of the energy barrier. |
| Photochemical N2 Extrusion | TD-DFT | Excited State Lifetime | Femtoseconds to Picoseconds | Indicates a very rapid decomposition upon photoexcitation. |
Theoretical Elucidation of Regioselectivity and Stereoselectivity
Once the carbene intermediate is formed from this compound, it can participate in various reactions, such as cyclopropanations, C-H insertions, and ylide formations. The outcomes of these reactions, in terms of regioselectivity and stereoselectivity, can be rationalized and predicted using theoretical methods.
For example, in a cyclopropanation reaction with an alkene, the carbene can add to the double bond in a syn or anti fashion, leading to different stereoisomers. The preferred pathway is determined by the relative energies of the transition states leading to these isomers. DFT calculations can be employed to model these transition states and predict the diastereomeric ratio of the products.
The regioselectivity of the carbene's reactions is governed by both steric and electronic factors. In the case of an intramolecular C-H insertion, the carbene can react with different C-H bonds within the molecule. Theoretical calculations can help identify the most favorable insertion site by comparing the activation energies for each possible pathway. The electronic nature of the C-H bond (primary, secondary, or tertiary) and its accessibility to the carbene center are key factors that can be quantified through computational analysis.
Studies on similar pyrazole-derived carbenes suggest that the regioselectivity is often controlled by the proximity of the C-H bonds to the carbene center and the stability of the resulting product. The phenyl and methyl substituents on the pyrazole ring of the target molecule would play a crucial role in directing the regioselectivity of its subsequent reactions.
| Reaction Type | Theoretical Approach | Predicted Outcome | Controlling Factors |
|---|---|---|---|
| Intermolecular Cyclopropanation | DFT Transition State Analysis | Preference for the less sterically hindered product. | Steric hindrance between substituents on the carbene and the alkene. |
| Intramolecular C-H Insertion | Activation Energy Comparison | Insertion into the most electronically activated and sterically accessible C-H bond. | Bond dissociation energies and geometric constraints. |
| Ylide Formation | Frontier Molecular Orbital (FMO) Theory | Reaction with the most nucleophilic heteroatom. | Orbital overlap and energy differences between the carbene's LUMO and the heteroatom's HOMO. |
Molecular Electron Density Theory (MEDT) for Reaction Pathway Characterization
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of the electron density. This theory provides a more intuitive and visual understanding of reaction mechanisms compared to traditional orbital-based approaches.
In the context of the reactions of this compound, MEDT can be used to characterize the reaction pathways by analyzing the changes in electron density along the reaction coordinate. The topological analysis of the electron localization function (ELF) can reveal the regions of bond formation and bond breaking during a chemical reaction.
For the nitrogen extrusion process, an MEDT analysis would likely show a depopulation of the C-N bonding region and a concurrent increase in the electron density in the N-N bonding region of the departing nitrogen molecule. This provides a clear picture of the electronic reorganization that occurs during the reaction.
Furthermore, MEDT can be applied to understand the regioselectivity and stereoselectivity of the subsequent carbene reactions. By analyzing the basins of the ELF in the reactants, one can identify the most nucleophilic and electrophilic sites, which in turn helps to predict the preferred reaction pathway. The interaction between the carbene and its reaction partner can be visualized through the changes in the topology of the electron density, providing a detailed characterization of the bonding changes throughout the reaction.
Influence of Substituents on Carbene Formation and Reactivity
The presence of methyl and phenyl substituents on the pyrazole ring of this compound has a profound influence on the formation and reactivity of the corresponding carbene. Computational studies are well-suited to systematically investigate these substituent effects.
The methyl group at the 5-position is an electron-donating group, which can influence the electronic structure of the diazo compound and the resulting carbene. An electron-donating group can destabilize the diazo compound, potentially lowering the activation energy for nitrogen extrusion. Conversely, it can stabilize the carbene intermediate, making it less reactive but more selective.
The phenyl group at the 4-position, with its delocalized π-system, can also exert significant electronic and steric effects. Electronically, the phenyl group can either donate or withdraw electron density depending on the nature of any substituents on the phenyl ring itself. Sterically, the bulky phenyl group can influence the approach of reactants and control the stereochemical outcome of reactions.
A systematic computational study could involve modifying the substituents on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups) and calculating the resulting changes in the activation energies for carbene formation and subsequent reactions. Such a study would provide a quantitative understanding of how substituents modulate the reactivity of this class of compounds.
| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on N2 Extrusion Barrier | Predicted Impact on Carbene Reactivity |
|---|---|---|---|
| -NO2 (Electron-withdrawing) | Stabilizes the diazo compound | Increase | Increase (more electrophilic carbene) |
| -OCH3 (Electron-donating) | Destabilizes the diazo compound | Decrease | Decrease (more nucleophilic carbene) |
| -CH3 (Electron-donating) | Destabilizes the diazo compound | Slight Decrease | Slight Decrease |
Strategic Applications of Diazo Pyrazoles in Complex Heterocyclic Scaffold Construction
Synthesis of Fused Pyrazole (B372694) Systems
A primary application of 3-diazo-5-methyl-4-phenyl-3H-pyrazole and related diazopyrazoles is in the construction of fused heterocyclic systems, where the pyrazole ring is merged with another ring. These annulation reactions significantly increase molecular complexity and provide access to unique chemical space.
One of the most effective methods involves the reaction of pyrazole diazonium salts, which are closely related to and can be generated from diazo pyrazoles, with β-azolyl enamines. This reaction proceeds in a regioselective manner to produce pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines in good yields. researchgate.net The process involves the coupling of the diazonium salt at the activated double bond of the enamine, followed by cyclization and elimination of a secondary amine. researchgate.net This strategy has been successfully employed to synthesize a variety of novel 3-azolylpyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines. researchgate.net The reaction is typically efficient, offering a direct route to these valuable tricyclic frameworks.
The general transformation can be summarized as follows:
Diazo Pyrazole Derivative + Enamine → Fused Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine
This method highlights the utility of the diazo functionality as a reactive handle for intramolecular cyclization, leading to the formation of stable, aromatic fused systems. The specific substitution pattern of the starting diazo pyrazole, such as in this compound, allows for the precise installation of methyl and phenyl groups onto the final fused product.
| Reactant 1 | Reactant 2 | Fused System | Reference |
| 3-Substituted Pyrazole-5-diazonium Salt | β-Azolyl Enamine | 3-Azolylpyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine | researchgate.net |
| Diazopyrazole | Enamine with Isoxazole moiety | Isoxazolyl-pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine | researchgate.net |
| Diazopyrazole | Enamine with Thiadiazole moiety | Thiadiazolyl-pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine | researchgate.net |
Stereoselective Transformations Utilizing Diazo Pyrazoles
While diazo compounds are extensively used in asymmetric catalysis for transformations such as cyclopropanation and X-H insertion reactions, specific examples detailing the stereoselective reactions of this compound are not extensively documented in reviewed literature. However, the general reactivity of diazo compounds provides a strong basis for its potential in stereoselective synthesis. Chiral 1,3-oxazolidine ligands, for instance, have been successfully used in asymmetric cycloadditions and other catalytic reactions, indicating that a properly designed chiral catalyst could control the stereochemical outcome of reactions involving a diazo pyrazole. nih.gov
The development of asymmetric constructions of axially chiral arylpyrazoles has been an area of interest. rsc.org One reported method involves the chiral phosphoric acid-catalyzed arylation of 5-aminopyrazoles with naphthoquinone derivatives, achieving excellent yields and enantioselectivities. rsc.org Although this example starts from an aminopyrazole (a precursor to the diazo pyrazole), it establishes that the pyrazole core can be part of a stereoselective transformation to create chiral molecules. Future work could involve adapting this diazo pyrazole for use in metal-catalyzed asymmetric reactions, where a chiral ligand directs the approach of a substrate to the transient metal carbene formed from the diazo compound.
Construction of Polyfunctionalized Pyrazoles
The diazo group in this compound can be readily converted into a pyrazole ring, which can then be subjected to further functionalization. This two-step approach allows for the construction of polyfunctionalized pyrazoles with diverse substitution patterns. A powerful strategy for this is the direct C-H functionalization of the pyrazole core.
Rhodium-catalyzed C-H olefination has been demonstrated as an effective method for functionalizing 3-aryl-5-methylpyrazoles. researchgate.net In these reactions, a C-H bond on the pyrazole ring or the aryl substituent is activated by a rhodium catalyst, allowing for the coupling with alkenes like methyl acrylate. researchgate.net This process can introduce new carbon-carbon bonds at specific positions, leading to highly substituted pyrazole derivatives. By starting with this compound, one can first form the corresponding 1H-pyrazole and then use transition metal-catalyzed C-H activation to install additional functional groups, thereby creating a polyfunctionalized molecule.
| Pyrazole Substrate | Reagent | Catalyst System | Functionalization Type | Reference |
| 3-Aryl-5-R-pyrazole | Methyl Acrylate | [Rh(MeCN)3Cp][PF6]2/Cu(OAc)2·H2O | C-H Olefination | researchgate.net |
| 3-Aryl-5-R-pyrazole | Styrene | [Rh(MeCN)3Cp][PF6]2/Cu(OAc)2·H2O | C-H Olefination | researchgate.net |
Access to Diverse Heterocyclic Frameworks beyond Pyrazoles
Beyond serving as a precursor to functionalized or fused pyrazoles, the diazo group in this compound is a versatile synthon for constructing entirely different heterocyclic rings. The ability of diazo compounds to act as 1,3-dipoles or precursors to metal carbenes allows them to react with a wide range of partners.
A prominent example is the synthesis of 1,2,4-triazines, as discussed in section 6.1. The reaction between a diazopyrazole and an enamine builds a new triazine ring fused to the pyrazole. researchgate.net This transformation converts the diazo functionality directly into a part of a new heterocyclic system.
Furthermore, the reactivity of diazo compounds with nitriles, often catalyzed by metals like gold or copper, is a well-established route to other azoles, such as oxazoles and imidazoles. nih.gov For example, gold-catalyzed cycloaddition of α-diazo oxime ethers with nitriles affords highly substituted oxazoles. nih.gov By analogy, this compound could potentially react with various nitriles in the presence of a suitable catalyst to generate substituted triazoles. This [3+2] cycloaddition pathway, where the diazo compound provides two nitrogen atoms and the nitrile provides a carbon and a nitrogen atom, is a powerful strategy for heterocyclic synthesis. This approach opens pathways to diverse frameworks where the original pyrazole structure is not retained, but its constituent atoms are incorporated into new ring systems.
| Diazo Compound Type | Reaction Partner | Resulting Heterocycle | Catalyst | Reference |
| α-Diazo oxime ether | Nitrile | Oxazole | Gold | nih.gov |
| Diazopyrazole | Enamine | Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazine | (none) | researchgate.net |
| Diazocarbonyl compound | Imine | Triazoline/Triazole | (none) | nih.gov |
Frontiers and Future Directions in Diazo Pyrazole Research
Development of More Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly influencing the synthesis of diazo compounds, traditionally associated with hazardous reagents and conditions. researchgate.netsci-hub.se Future research is focused on developing synthetic routes to diazo pyrazoles that are safer, more efficient, and have a lower environmental impact.
Key strategies in this area include:
Catalyst-Free Cycloadditions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a fundamental method for pyrazole (B372694) synthesis. rsc.org Developing these reactions to proceed efficiently under thermal, solvent-free conditions represents a significant step towards sustainability, as it eliminates the need for catalysts and reduces solvent waste. rsc.org
Aqueous Reaction Media: Water is an ideal green solvent, and its use in organic synthesis is highly desirable. researchgate.net Research into pyrazole synthesis in aqueous media is a key area of focus, aiming to replace traditional organic solvents with a more environmentally friendly alternative. researchgate.net
Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasonication are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netsci-hub.se
Benign Reagents: The use of hypervalent iodine-based reagents is being investigated as a greener alternative to toxic metal oxidants in certain synthetic steps. researchgate.net
Future efforts will likely concentrate on combining these approaches to create truly sustainable synthetic pathways to 3-diazo-5-methyl-4-phenyl-3H-pyrazole and related compounds.
Integration with Flow Chemistry Platforms
The inherent instability and potential hazards of diazo compounds have historically limited their application on an industrial scale. researchgate.netnih.govworldscientific.com Flow chemistry offers a powerful solution to these challenges by enabling the "on-demand" generation and immediate consumption of reactive intermediates in a controlled and safe manner. researchgate.netnih.govrsc.org
Advantages of Flow Chemistry for Diazo Pyrazole Synthesis:
| Feature | Benefit |
|---|---|
| Enhanced Safety | Small reaction volumes in microreactors minimize the risks associated with the accumulation of explosive diazo compounds. researchgate.networldscientific.com |
| Precise Control | Superior control over reaction parameters such as temperature, pressure, and mixing leads to improved yields and selectivity. rsc.org |
| Scalability | Continuous processing allows for the safe and efficient production of larger quantities of material. researchgate.net |
| New Reactivity | Flow chemistry can enable the use of highly reactive intermediates and reaction conditions that are not feasible in traditional batch processes. rsc.org |
The integration of flow chemistry is not just a safety measure; it is a tool for discovery, opening up new reactivity windows for diazo pyrazoles. rsc.org Future work will likely involve the development of multi-step, fully automated flow systems for the synthesis and subsequent functionalization of this compound. mdpi.com
Rational Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for reactions involving diazo pyrazoles is a major research frontier. The goal is to design catalysts that offer superior control over reactivity and selectivity, particularly enantioselectivity.
Emerging Trends in Catalysis:
Transition-Metal Catalysis: Rhodium(II) and Ruthenium(II) complexes are well-established for promoting carbene transfer reactions from diazo compounds. nih.gov Ongoing research focuses on the development of new ligands that can fine-tune the electronic and steric properties of the metal center to achieve higher efficiency and selectivity. nih.gov
Metal-Oxo Clusters: Novel inorganic frameworks, such as 3D platelike ternary-oxo-clusters, are emerging as highly efficient catalysts for pyrazole synthesis, demonstrating exceptional activity in condensation and cyclization reactions. mdpi.com
Photocatalysis: Visible-light-induced reactions represent a paradigm shift in diazo chemistry, providing access to radical-mediated pathways and unprecedented transformations under mild conditions. acs.org This approach allows for reactivity modes that are distinct from traditional metal carbene chemistry. acs.org
Bifunctional Catalysis: Catalytic systems that incorporate both Lewis acid and Brønsted base functionalities can promote cascade reactions by activating multiple substrates simultaneously. mdpi.com
The rational design of these catalytic systems, often aided by computational modeling, will be crucial for unlocking the full synthetic potential of this compound.
Exploration of Unprecedented Reactivity Modes and Transformations
While the classical reactivity of diazo compounds as precursors to metal carbenes is well-established, a significant frontier lies in the discovery of entirely new reaction pathways. This exploration is driven by the desire to access novel molecular architectures and to develop more efficient synthetic strategies.
Areas of Active Exploration:
Visible-Light-Mediated Reactions: As mentioned, visible light photocatalysis has opened up new avenues for diazo compound reactivity, moving beyond carbene-based transformations to radical-mediated processes. acs.orgnih.gov This has enabled the development of novel [3+2] cycloaddition reactions under exceptionally mild conditions. nih.gov
Cascade Reactions: The design of intricate cascade reactions, where a single synthetic operation generates significant molecular complexity, is a key goal. nih.gov These processes, often triggered by the decomposition of a diazo compound, can involve a series of cyclizations, cycloadditions, and rearrangements to rapidly build up complex heterocyclic frameworks. nih.govresearchgate.net
Coarctate Ring-Opening: The presence of an exocyclic electron-deficient atom, such as a nitrene generated from an azide (B81097) (a related nitrogen-rich functional group), can induce ring fragmentation, leading to unique molecular rearrangements. mdpi.com Exploring analogous reactivity with diazo pyrazoles could lead to novel synthetic transformations.
The discovery of such unprecedented reactivity modes will continue to expand the synthetic chemist's toolkit and provide access to previously unattainable molecular structures.
Synergistic Approaches in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), in which three or more starting materials combine in a single synthetic operation, are highly valued for their efficiency and atom economy. rsc.orgnih.gov The integration of diazo pyrazoles into MCRs and complex cascade processes is a promising strategy for the rapid construction of highly functionalized molecules.
Synergistic Strategies:
[3+2] Cycloaddition Cascades: The reaction of α-diazoesters with alkynones can initiate a cascade sequence involving [3+2] cycloaddition, rearrangement, and N-H insertion to generate multisubstituted pyrazoles. mdpi.com
Diazo-Initiated Cyclization/Cross-Coupling: Tandem systems where the cyclization of one diazo compound is followed by a cross-coupling reaction with another offer a powerful method for assembling complex pyrazole derivatives. researchgate.net
Copper-Catalyzed Cascade with Ethenesulfonyl Fluoride (B91410): A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride provides a direct route to highly functionalized pyrazolyl aliphatic sulfonyl fluorides with excellent regioselectivity. rsc.org
These synergistic approaches, which combine multiple bond-forming events in a single pot, represent the future of efficient and elegant organic synthesis. The development of novel MCRs and cascade reactions featuring this compound will undoubtedly lead to the discovery of new bioactive compounds and functional materials.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
